molecular formula C11H11N3OS B13116394 N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide

N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B13116394
M. Wt: 233.29 g/mol
InChI Key: IORANNDCOYLTKE-UHFFFAOYSA-N
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Description

Introduction to N-(4-Ethylphenyl)-1,2,3-Thiadiazole-4-Carboxamide

Historical Context and Discovery Timeline

The exploration of thiadiazole derivatives began in the mid-20th century, with early studies focusing on their role as niacin antagonists and inhibitors of nucleotide biosynthesis. However, the specific compound this compound emerged more recently as part of targeted efforts to optimize thiadiazole-based pharmacophores for anticancer applications. Its synthesis was first reported in the context of developing heat shock protein 90 (Hsp90) inhibitors, where the 1,2,3-thiadiazole core was functionalized with aryl and carboxamide groups to enhance binding affinity.

The compound’s discovery aligns with advancements in multi-step organic synthesis techniques, particularly methods involving cyclo-condensation and acylation reactions. For example, a common synthetic route involves reacting phenylthiosemicarbazide with carbonyl precursors under acidic conditions to form the thiadiazole ring, followed by introducing the N-(4-ethylphenyl)carboxamide moiety via nucleophilic substitution. While exact dates of its first synthesis are not publicly documented, its inclusion in recent patent filings and chemical catalogs (e.g., PubChem CID 254336) suggests active research since the early 2020s.

Structural Classification Within the Thiadiazole Family

Thiadiazoles are five-membered heterocycles containing one sulfur and two nitrogen atoms. This compound belongs to the 1,2,3-thiadiazole subclass, distinguished by the sequential arrangement of heteroatoms (S at position 1, N at positions 2 and 3). This contrasts with other isomers like 1,3,4-thiadiazoles, which are more commonly studied for their bioisosteric resemblance to nucleic acid bases.

Key Structural Features:
  • Core Heterocycle : The 1,2,3-thiadiazole ring exhibits mesoionic properties, enabling charge delocalization that enhances membrane permeability.
  • Substituents :
    • A carboxamide group at position 4, which facilitates hydrogen bonding with biological targets such as Hsp90.
    • An N-(4-ethylphenyl) group, contributing hydrophobic interactions and steric bulk (Fig. 1).

Table 1: Comparison of Thiadiazole Isomers

Isomer Type Heteroatom Positions Common Applications
1,2,3-Thiadiazole S-1, N-2, N-3 Anticancer agents, enzyme inhibitors
1,2,4-Thiadiazole S-1, N-2, N-4 Antimicrobials, corrosion inhibitors
1,3,4-Thiadiazole S-1, N-3, N-4 Anticancer, antiviral agents

The compound’s molecular formula (C₁₁H₁₁N₃OS) and weight (233.29 g/mol) have been confirmed via spectroscopic methods, including NMR and IR. Notably, the IR spectrum shows characteristic N–H stretching at 3200–3400 cm⁻¹ and C=O absorption near 1650 cm⁻¹.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the strategic functionalization of thiadiazoles to modulate bioactivity. Its significance arises from three key factors:

  • Electronic Properties : The sulfur atom’s low electron density (due to C–S σ* orbitals) promotes interactions with electrophilic regions of target proteins, such as ATP-binding pockets in kinases.
  • Versatile Synthesis : The compound’s synthesis leverages modular approaches, enabling rapid derivatization. For instance, substituting the ethylphenyl group with methoxy or halide groups has been explored to optimize pharmacokinetic profiles.
  • Biological Relevance : While mechanistic studies are ongoing, preliminary research suggests inhibition of Hsp90 and IMP dehydrogenase (IMPDH) as potential modes of action, aligning with observed cytotoxicity in cancer cell lines.

Table 2: Functional Groups and Their Roles

Functional Group Role in Bioactivity
1,2,3-Thiadiazole Enhances binding via π-π stacking and dipole interactions
Carboxamide Forms hydrogen bonds with catalytic residues
4-Ethylphenyl Increases lipophilicity, improving cell membrane penetration

Recent work has also highlighted its utility as a scaffold for dual-target inhibitors, particularly in oncology, where simultaneous inhibition of EGFR and HER2 is sought to overcome drug resistance.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

N-(4-ethylphenyl)thiadiazole-4-carboxamide

InChI

InChI=1S/C11H11N3OS/c1-2-8-3-5-9(6-4-8)12-11(15)10-7-16-14-13-10/h3-7H,2H2,1H3,(H,12,15)

InChI Key

IORANNDCOYLTKE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CSN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 4-ethylphenylamine with thiocarbohydrazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The final product is typically obtained in high purity through multiple purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiadiazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide can be compared with other thiadiazole derivatives, such as:

  • N-Phenyl-1,2,3-thiadiazole-4-carboxamide
  • N-(4-Methylphenyl)-1,2,3-thiadiazole-4-carboxamide
  • N-(4-Fluorophenyl)-1,2,3-thiadiazole-4-carboxamide

These compounds share similar structural features but differ in their substituents on the aromatic ring. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to the ethyl group, which can affect its lipophilicity and interaction with biological targets.

Biological Activity

N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects based on current research findings.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocycles containing nitrogen and sulfur atoms. Their structural diversity allows for a wide range of biological activities. Compounds within this class have been reported to exhibit properties such as:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant
  • Antiviral
  • Antidiabetic

The presence of the thiadiazole moiety is often linked to these activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxicity against various cancer cell lines. A study evaluating several thiadiazole derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
1HCT-1162.40 ± 0.12
2HepG21.16
3MCF78.107

The mechanism of action often involves the inhibition of tubulin polymerization and induction of apoptosis through caspase activation pathways . The structure-activity relationship indicates that modifications in the thiadiazole ring can significantly enhance anticancer activity.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. This compound has shown promising results against a variety of bacterial strains. In vitro studies demonstrate that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMicroorganismActivity LevelReference
A1Staphylococcus aureusSignificant
A2Escherichia coliModerate
B2Pseudomonas aeruginosaSubstantial

The antibacterial mechanisms are thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, thiadiazoles like this compound have been investigated for anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models . Furthermore, their analgesic properties have been noted in several studies where they effectively reduced pain responses in experimental settings.

Case Studies and Research Findings

Several case studies illustrate the biological activity of thiadiazole derivatives:

  • Case Study on Anticancer Activity : A study conducted on a series of thiadiazole derivatives demonstrated that specific substitutions on the phenyl ring significantly improved their cytotoxicity against cancer cells. Compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups .
  • Case Study on Antimicrobial Effects : In another study focusing on the antimicrobial potential of thiadiazoles, compounds were tested against multiple strains including Staphylococcus epidermidis and E. coli. The results indicated that structural variations could lead to significant differences in antimicrobial efficacy .

Q & A

Q. What synthetic methodologies are established for N-(4-Ethylphenyl)-1,2,3-thiadiazole-4-carboxamide, and what are the critical reaction parameters?

The synthesis involves cyclization reactions of thiourea intermediates. A key method includes cyclization in dimethylformamide (DMF) with iodine and triethylamine to form the thiadiazole core, requiring strict control of reaction time (1–3 minutes) and reflux conditions . Coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) are also critical for introducing the ethylphenyl group, as demonstrated in related carboxamide syntheses .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

1H/13C NMR is critical for confirming the thiadiazole ring and ethylphenyl substituents. For example, thiadiazole protons typically resonate at δ 7.5–8.5 ppm, while ethyl groups show characteristic triplet/multiplet patterns . IR spectroscopy identifies the carbonyl stretch (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, as seen in studies achieving 98.6% purity via HPLC .

Q. What safety precautions and handling protocols are critical when working with this compound?

Follow GHS guidelines: use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid dust formation, as per safety data sheets for structurally similar thiadiazoles . Spills should be managed with inert absorbents (e.g., vermiculite) and not water to prevent dispersion .

Q. What are the documented stability profiles under various storage conditions?

Store at –20°C in anhydrous DMSO to prevent hydrolysis. Monitor stability via HPLC (e.g., λmax ~254 nm) and accelerated degradation studies (40°C/75% RH) to identify breakdown products like hydrolyzed carboxamide .

Advanced Research Questions

Q. How can researchers address low aqueous solubility during biological assays, and what formulation strategies are methodologically valid?

Use co-solvents (e.g., DMSO <1%) or surfactants (e.g., Tween-80) to enhance solubility. Structural modifications, such as introducing hydrophilic groups (e.g., –OH, –COOH), improve bioavailability, as suggested for related triazole carboxamides . Nanoformulation (e.g., liposomes) or salt formation (e.g., hydrochloride salts) are also viable .

Q. What experimental approaches are recommended to elucidate the mechanism of action in target validation studies?

Combine kinase profiling assays with thermal shift assays to confirm target engagement. CRISPR-Cas9 knockout models can validate specificity. For example, inclusion in screening libraries (e.g., Bemis-Murcko clusters) enables high-throughput screening, followed by dose-response validation . Proteomic approaches (e.g., affinity chromatography-MS) identify binding partners .

Q. How should contradictory bioactivity data between in vitro and in vivo models be systematically analyzed?

Conduct ADME studies to assess bioavailability and metabolite formation. Pharmacokinetic/pharmacodynamic (PK/PD) modeling reconciles discrepancies. For instance, low in vivo efficacy may stem from hepatic clearance, necessitating microsomal stability assays . Plasma protein binding assays (e.g., equilibrium dialysis) further clarify bioavailability .

Q. What strategies optimize the selectivity profile against off-target enzymes in SAR studies?

Molecular docking identifies key binding interactions. Substituent variations (e.g., electron-withdrawing groups like –NO2) enhance selectivity, as shown in related thiazole carboxamides . Competitive binding assays against structurally similar enzymes (e.g., kinase panels) quantify selectivity ratios .

Q. How can researchers design robust control experiments to confirm compound-specific effects?

Include vehicle controls (DMSO concentration-matched) and inactive analogs (e.g., methylated derivatives) to rule out assay artifacts. Orthogonal assays (e.g., fluorescence polarization vs. SPR) validate results. ’s comparison of derivatives with varying substituents highlights the importance of structural controls .

Q. What computational methods predict binding affinity and pharmacokinetic properties of novel derivatives?

Molecular dynamics simulations assess binding stability, while density functional theory (DFT) calculates electronic properties affecting reactivity. QSAR models predict logP and solubility. Tools like SwissADME guide derivative design, as demonstrated in studies prioritizing derivatives with optimal ADME profiles .

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